molecular formula C10H21NO4S B3157039 8-(Ethylsulfonylamino)octanoic acid CAS No. 844681-29-4

8-(Ethylsulfonylamino)octanoic acid

Cat. No.: B3157039
CAS No.: 844681-29-4
M. Wt: 251.35 g/mol
InChI Key: ARMWXQNVXNYDBI-UHFFFAOYSA-N
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Description

8-(Ethylsulfonylamino)octanoic acid is an organic compound characterized by the presence of an ethylsulfonylamino group attached to an octanoic acid backbone

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function .

Cellular Effects

8-(Ethylsulfonylamino)octanoic acid may have various effects on cells and cellular processes. For instance, it has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is suggested that it may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Ethylsulfonylamino)octanoic acid typically involves the reaction of octanoic acid with ethylsulfonylamine under controlled conditions. The process may include steps such as esterification, sulfonation, and subsequent amination to introduce the ethylsulfonylamino group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under stringent quality control measures. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions: 8-(Ethylsulfonylamino)octanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The ethylsulfonylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfinyl derivatives, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Ethylsulfonylamino)octanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.

Comparison with Similar Compounds

  • 8-(Methylsulfonylamino)octanoic acid
  • 8-(Propylsulfonylamino)octanoic acid
  • 8-(Butylsulfonylamino)octanoic acid

Comparison: 8-(Ethylsulfonylamino)octanoic acid is unique due to its specific ethylsulfonylamino group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the ethyl group may influence the compound’s solubility, reactivity, and interaction with biological targets differently than methyl, propyl, or butyl groups .

Properties

IUPAC Name

8-(ethylsulfonylamino)octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4S/c1-2-16(14,15)11-9-7-5-3-4-6-8-10(12)13/h11H,2-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMWXQNVXNYDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288601
Record name 8-[(Ethylsulfonyl)amino]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844681-29-4
Record name 8-[(Ethylsulfonyl)amino]octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844681-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(Ethylsulfonyl)amino]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethanesulfonyl chloride (1.5 ml, 15.7 mmol) in dioxane (5 ml) was added to a solution of 8-aminooctanoic acid (1 g, 6.28 mmol) in 1N NaOH (22 ml) and dioxane (5 ml), while stirring at 0° C.-5° C. The mixture was allowed to warm to room temperature and stirred for 3.5 minutes. During this period, at 1 hour intervals, the pH was adjusted to 7-8 by addition of 25% NaOH solution. The reaction mixture was washed with diethyl ether (30 ml). The pH was adjusted to 1-2 by addition of 1N HCl and the mixture was extracted with ethyl acetate (70 ml). The organic layer was dried over sodium sulfate and concentrated. The residue was triturated with a mixture of diethyl ether. The solid was collected by filtration and dried under vacuum affording 600 mg of the title compound (38% yield).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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